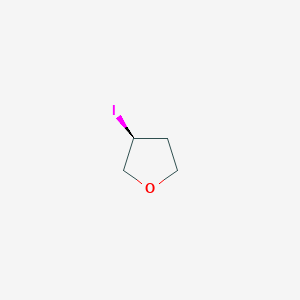

(3S)-3-Iodooxolane

Description

BenchChem offers high-quality (3S)-3-Iodooxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Iodooxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-iodooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQORJIKOPRCG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680194 | |

| Record name | (3S)-3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918439-76-6 | |

| Record name | (3S)-3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3S)-3-Iodooxolane: Properties, Synthesis, and Applications in Drug Development

Introduction

(3S)-3-Iodooxolane, systematically known as (3S)-3-iodotetrahydrofuran, is a chiral organoiodine compound that has emerged as a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a stereocenter within a cyclic ether framework and a reactive carbon-iodine bond—make it a versatile intermediate for the introduction of the tetrahydrofuran moiety into complex molecules. The tetrahydrofuran ring is a privileged scaffold found in a wide array of natural products and pharmaceuticals, lauded for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] This guide provides a comprehensive overview of the physical and chemical properties of (3S)-3-Iodooxolane, detailed synthetic protocols, and its critical applications in the development of novel therapeutics.

Physicochemical Properties of 3-Iodooxolane

Understanding the fundamental physical and chemical properties of (3S)-3-Iodooxolane is paramount for its effective handling, storage, and application in synthetic chemistry. While experimental data for the pure enantiomer is sparse, information for the racemic mixture and related compounds provides a solid foundation.

Physical Properties

(3S)-3-Iodooxolane is typically a colorless to dark brown liquid.[2] Its physical characteristics are summarized in the table below. It is important to note that some of these properties are predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Formula | C4H7IO | [2][3] |

| Molecular Weight | 198.00 g/mol | [3] |

| Appearance | Colorless to dark brown liquid | [2] |

| Boiling Point | 110 °C (for racemic 3-iodotetrahydrofuran) | [3] |

| 187.0 ± 33.0 °C (Predicted for racemic 3-iodotetrahydrofuran) | [2] | |

| Density | 1.93 ± 0.1 g/cm³ (Predicted for racemic 3-iodotetrahydrofuran) | [2] |

| CAS Number | 918439-76-6 for (3S)-3-Iodooxolane | |

| 873063-62-8 for (3R)-3-Iodooxolane | [4] | |

| 121138-01-0 for racemic 3-Iodooxolane | [2] |

Chemical & Spectroscopic Properties

The chemical behavior of (3S)-3-Iodooxolane is dominated by the reactivity of the carbon-iodine bond. As a secondary alkyl iodide, it is susceptible to nucleophilic substitution and elimination reactions. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[5]

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The proton on the carbon bearing the iodine (C3) would appear as a multiplet, significantly downfield due to the deshielding effect of the iodine atom. The protons on the carbons adjacent to the ether oxygen (C2 and C5) would also be downfield, while the protons on C4 would be further upfield.

-

¹³C NMR: The carbon attached to the iodine (C3) would show a resonance at a characteristic upfield chemical shift due to the "heavy atom effect" of iodine. The carbons adjacent to the oxygen (C2 and C5) would be the most downfield among the carbon signals.

-

IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching and bending vibrations. A key feature would be the C-O-C stretching vibrations of the ether linkage.

Synthesis and Purification

The synthesis of (3S)-3-Iodooxolane is typically achieved from its corresponding chiral alcohol, (S)-3-hydroxytetrahydrofuran, which is a key intermediate in the synthesis of various antiviral and anti-cancer drugs.[6]

Synthetic Workflow: From (S)-3-Hydroxytetrahydrofuran to (3S)-3-Iodooxolane

The conversion of the alcohol to the iodide is a standard organic transformation, often accomplished using an Appel-type reaction. This method involves the use of triphenylphosphine and iodine.

Caption: Synthetic workflow for (3S)-3-Iodooxolane.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Reagents: Triphenylphosphine and iodine react in situ to form the phosphonium iodide species, which activates the hydroxyl group for nucleophilic substitution by the iodide ion. Imidazole acts as a mild base to neutralize the HI formed during the reaction, preventing side reactions.

-

Solvent: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions.

-

Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation of triphenylphosphine and other potential side reactions.

-

Workup: Sodium thiosulfate is used to quench any remaining iodine. The final purification step of dissolving the crude product in pentane helps to remove the triphenylphosphine oxide byproduct, which is insoluble in pentane.

Step-by-Step Methodology:

-

To a solution of (S)-3-hydroxytetrahydrofuran (1 equivalent) in dichloromethane, add triphenylphosphine (2 equivalents), imidazole (2 equivalents), and iodine (2 equivalents) sequentially.

-

Heat the reaction mixture to reflux and maintain it overnight under a nitrogen atmosphere.

-

After cooling to room temperature, quench the reaction by adding a 0.2 M aqueous solution of sodium thiosulfate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Add pentane to the crude solid and stir for 2 hours.

-

Filter to remove the insoluble triphenylphosphine oxide.

-

Concentrate the filtrate to yield (3S)-3-Iodooxolane.

Chemical Reactivity and Stability

Reactivity Profile

The primary site of reactivity in (3S)-3-Iodooxolane is the electrophilic carbon atom bonded to the iodine. This makes it an excellent substrate for S_N2 reactions , where a wide range of nucleophiles can displace the iodide leaving group. This reactivity is the cornerstone of its utility in drug synthesis.

Common nucleophiles that can react with (3S)-3-Iodooxolane include:

-

Amines (to form substituted amino-tetrahydrofurans)

-

Azides (can be subsequently reduced to amines)

-

Thiols (to form thioethers)

-

Alkoxides and phenoxides (to form ethers)

-

Cyanide (for carbon chain extension)

-

Enolates (for C-C bond formation)

Beyond nucleophilic substitution, (3S)-3-Iodooxolane can also participate in metal-catalyzed cross-coupling reactions . For instance, racemic 3-iodotetrahydrofuran has been utilized in light-enabled, transition-metal-free Heck-type reactions with alkenes.[2]

Stability and Storage

Alkyl iodides are generally the least stable of the alkyl halides.[7] They can be sensitive to light and heat, which can cause the homolytic cleavage of the C-I bond, leading to the formation of radical species and decomposition.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light by using an amber-colored bottle.

-

Recommended storage temperature is 2-8°C.[2]

Incompatibilities: (3S)-3-Iodooxolane should be kept away from strong oxidizing agents and strong bases.

Applications in Drug Development

The chiral tetrahydrofuran motif is a key structural element in numerous approved drugs and clinical candidates. (3S)-3-Iodooxolane serves as a crucial chiral building block for introducing this moiety, often through nucleophilic substitution reactions.

Role as a Chiral Intermediate

The precursor to (3S)-3-Iodooxolane, (S)-3-hydroxytetrahydrofuran, is a vital intermediate in the synthesis of several important pharmaceuticals, including:

-

Anti-HIV Agents: Amprenavir, a protease inhibitor, contains a (3S)-tetrahydrofuranyl moiety.[6]

-

Anti-cancer Drugs: Afatinib, a tyrosine kinase inhibitor, also incorporates this chiral fragment.

-

Diabetes Medication: Empagliflozin, an SGLT2 inhibitor, features the tetrahydrofuran ring system.

The conversion of the hydroxyl group to a more reactive iodide leaving group in (3S)-3-Iodooxolane facilitates the coupling of this chiral fragment to the core structures of these and other potential drug molecules.

Logical Relationship in Drug Synthesis

Caption: Role of (3S)-3-Iodooxolane in chiral drug synthesis.

Safety and Handling

(3S)-3-Iodooxolane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, call a poison center or doctor.

Conclusion

(3S)-3-Iodooxolane is a strategically important chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the reactivity of the carbon-iodine bond provide a reliable method for incorporating the valuable tetrahydrofuran moiety into drug candidates. A thorough understanding of its physical properties, synthetic routes, and reactivity profile is essential for its effective and safe utilization in research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (3S)-3-Iodooxolane is set to increase, making it a key compound in the toolbox of medicinal and synthetic chemists.

References

-

(S)-(+)-3-Hydroxytetrahydrofuran - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and antiviral activity of 3'-heterocyclic substituted 3'-deoxythymidines - PubMed. (1990). Retrieved from [Link]

-

Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs - Testbook. (n.d.). Retrieved from [Link]

- CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents. (n.d.).

-

Alkyl Iodide. (n.d.). Retrieved from [Link]

- CN1110303C - Application of eight precious extract in preparing antiviral medicine - Google Patents. (n.d.).

-

Multi-Step Synthesis in the Development of Antiviral Agents - Scholars Research Library. (2024). Retrieved from [Link]

-

Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents - RSC Publishing. (2020). Retrieved from [Link]

- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents. (n.d.).

-

(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. (2025). Retrieved from [Link]

-

Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]

-

Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen - MPG.PuRe. (n.d.). Retrieved from [Link]

-

Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines | The Journal of Organic Chemistry - ACS Publications. (2014). Retrieved from [Link]

-

A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC - PubMed Central. (2023). Retrieved from [Link]

-

Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. (2025). Retrieved from [Link]

-

Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5' analogues. (2014). Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. (n.d.). Retrieved from [Link]

-

The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f - ResearchGate. (n.d.). Retrieved from [Link]

-

Experimental IR spectra of tetrahydrofuran. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [chemicalbook.com]

- 3. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 873063-62-8 | (R)-3-Iodotetrahydrofuran - AiFChem [aifchem.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

Navigating the Chiral Landscape: A Technical Guide to (3S)-3-Iodooxolane for Drug Discovery Professionals

In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule can be the determining factor between a breakthrough therapeutic and a failed candidate. Chiral molecules, non-superimposable mirror images of each other known as enantiomers, often exhibit vastly different pharmacological and toxicological profiles. Consequently, access to enantiomerically pure building blocks is paramount for the modern medicinal chemist. This guide provides an in-depth technical overview of (3S)-3-Iodooxolane, a valuable chiral intermediate, focusing on its commercial availability, synthesis, and applications in drug discovery.

Introduction: The Significance of Chiral Iodoalkanes in Medicinal Chemistry

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive structural motif. The introduction of an iodine atom at the 3-position of the oxolane ring, particularly with defined stereochemistry as in (3S)-3-Iodooxolane, creates a versatile synthetic handle for the construction of complex molecular architectures. The carbon-iodine bond is readily functionalized through various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the late-stage introduction of diverse functional groups, a crucial strategy in the exploration of structure-activity relationships (SAR) during lead optimization.

Commercial Availability and Supplier Landscape

While once a niche reagent, the increasing demand for enantiopure building blocks has led to the commercial availability of (3S)-3-Iodooxolane, albeit from a select group of specialized suppliers. Researchers and procurement specialists should note that this compound is also referred to as (S)-3-Iodotetrahydrofuran.

Key Identification Number:

-

CAS Number: 918439-76-6[1]

The commercial landscape for (3S)-3-Iodooxolane is primarily composed of companies specializing in chiral compounds and custom synthesis. Below is a summary of potential suppliers; however, availability and stock levels should be confirmed directly with the vendors.

| Supplier | Purity (Typical) | Notes |

| Synblock | ≥ 98% | Lists CAS 918439-76-6 and provides key specifications.[1] |

| Custom Synthesis Providers | Varies | Several companies offer custom synthesis of chiral compounds and may be able to provide (3S)-3-Iodooxolane upon request.[2][] |

It is important to note that while the racemic mixture, 3-Iodo-tetrahydrofuran (CAS 121138-01-0), is more widely available from various suppliers, the enantiomerically pure (3S)-form is less common and may require a lead time for synthesis or sourcing.[4][5]

Synthesis of (3S)-3-Iodooxolane: A Practical Laboratory Protocol

For research groups requiring larger quantities or immediate access to (3S)-3-Iodooxolane, a reliable synthetic route from a commercially available precursor is essential. The most common and practical approach involves the iodination of the corresponding chiral alcohol, (S)-(+)-3-Hydroxytetrahydrofuran (CAS: 86087-23-2).[6][7] This precursor is readily available from major chemical suppliers.

The following protocol is a representative method for the synthesis of (3S)-3-Iodooxolane, based on standard alcohol iodination procedures.

Reaction Scheme

Caption: Synthetic workflow for (3S)-3-Iodooxolane.

Step-by-Step Experimental Protocol

Materials:

-

(S)-(+)-3-Hydroxytetrahydrofuran

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to dissolve the solids.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Iodine Addition: Add iodine (1.2 equivalents) portion-wise to the stirred solution. The color of the solution will turn dark brown.

-

Substrate Addition: Slowly add a solution of (S)-(+)-3-Hydroxytetrahydrofuran (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color disappears.

-

Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (3S)-3-Iodooxolane.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Iodine is corrosive and can cause stains. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Applications in Drug Discovery and Development

(3S)-3-Iodooxolane is a valuable building block for the synthesis of a wide range of biologically active molecules. The ability to introduce the chiral oxolane moiety early in a synthetic sequence and then elaborate the molecule via the iodo-substituent is a powerful strategy.

While specific examples citing the direct use of (3S)-3-Iodooxolane can be proprietary, the utility of the parent scaffold, 3-hydroxytetrahydrofuran, is well-documented as an intermediate in the synthesis of HIV protease inhibitors such as Amprenavir and Fosamprenavir.[8][9] The iodo-functionalized derivative allows for further diversification to explore new chemical space and develop next-generation therapeutics.

The carbon-iodine bond can participate in a variety of coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other functional groups. This versatility is particularly useful in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is critical to achieving the desired efficacy and safety profile.

Conclusion

(3S)-3-Iodooxolane is a valuable and versatile chiral building block for researchers and scientists in the field of drug development. While its commercial availability is somewhat limited to specialized suppliers, a reliable synthetic protocol from the readily available (S)-(+)-3-Hydroxytetrahydrofuran makes it an accessible intermediate. The strategic incorporation of this chiral iodo-oxolane moiety into synthetic routes provides a powerful tool for the construction of novel and complex molecules with therapeutic potential. As the demand for enantiomerically pure compounds continues to grow, the importance of intermediates like (3S)-3-Iodooxolane in the pharmaceutical industry is set to increase.

References

- Google Patents. (n.d.). Synthesis of S-(3)-hydroxy tetrahydrofuran.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733227, (S)-(+)-3-Hydroxytetrahydrofuran. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, October 27). 3-Hydroxytetrahydrofuran. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084533, (3S)-3-iodohexane. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89064407, (3S)-3-iodooctane. Retrieved January 26, 2026, from [Link]

-

Alharbi, H. (2021). Design and synthesis of novel chiral iodine (III) reagents for enantioselective synthesis (Doctoral dissertation, Cardiff University). ORCA. Retrieved from [Link]

-

Pharmacy Research. (n.d.). CAS 121138-01-0 3-IODO-TETRAHYDRO-FURAN. Retrieved January 26, 2026, from [Link]

-

Beilstein-Institut. (2018). A survey of chiral hypervalent iodine reagents in asymmetric synthesis. Beilstein Journal of Organic Chemistry, 14, 1434–1464. [Link]

-

Chiroblock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved January 26, 2026, from [Link]

Sources

- 1. CAS 918439-76-6 | (S)-3-Iodo-tetrahydrofuran - Synblock [synblock.com]

- 2. Synthesis of Chiral Compounds and other Specialty Chemicals Chiroblock GmbH [chiroblock.com]

- 4. 3-IODO-TETRAHYDRO-FURAN | 121138-01-0 [chemicalbook.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-(+)-3-羟基四氢呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: A Mechanistic and Practical Guide to the Ring-Opening of Cyclic Ethers to Form Iodoalkanols

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conversion of cyclic ethers to iodoalkanols is a fundamental transformation in organic synthesis, providing valuable intermediates for a wide array of applications. This guide offers an in-depth exploration of the reaction mechanism, focusing on the critical interplay between substrate structure, reaction conditions, and the resulting regioselectivity and stereochemistry. We move from foundational principles to substrate-specific considerations for epoxides, oxetanes, and larger ring systems like tetrahydrofuran (THF). Detailed, field-proven protocols are provided to empower researchers to confidently and successfully implement these transformations in the laboratory.

Part 1: The Core Mechanism - A Tale of Two Pathways

The cleavage of a cyclic ether by an iodide source is a classic example of an acid-catalyzed nucleophilic substitution reaction. Ethers are typically robust and unreactive due to the poor leaving group ability of the alkoxide. The reaction is therefore contingent upon activation by a Brønsted or Lewis acid.[1][2] The most common and effective reagent for this transformation is hydroiodic acid (HI), which serves a dual role: the proton activates the ether, and the resulting iodide anion acts as a potent nucleophile.[2][3]

The mechanistic course of the reaction hinges on the substitution pattern of the cyclic ether and can be described as a continuum between a pure SN2 and SN1 pathway.

-

Protonation (Activation): The reaction invariably begins with the protonation of the ether oxygen by a strong acid. This crucial step transforms the poor alkoxide leaving group into a good alcohol leaving group, priming the ether for nucleophilic attack.[1][3]

-

Nucleophilic Attack (Cleavage): The iodide anion attacks one of the electrophilic carbons adjacent to the protonated oxygen, cleaving the C-O bond. The precise site of this attack is dictated by the stability of the transition state.

-

SN2 Pathway: For primary and secondary carbons, the reaction proceeds via a classic bimolecular SN2 mechanism. The iodide attacks the less sterically hindered carbon atom from the backside, resulting in an inversion of stereochemistry at the point of attack.[3]

-

SN1-like Pathway: For tertiary carbons, the transition state possesses significant SN1 character. The C-O bond to the tertiary center is weaker and begins to break post-protonation, leading to a buildup of positive charge on the more substituted carbon. This carbocation-like species is stabilized by hyperconjugation. The nucleophile then preferentially attacks this more electrophilic, tertiary center.[1][4][5]

-

This mechanistic duality is the key to understanding the regiochemical outcomes observed in unsymmetrical ethers.

Figure 1: General mechanism for acid-catalyzed ring-opening, highlighting the divergent SN2 and SN1-like pathways based on substrate substitution.

Part 2: Substrate-Specific Analysis

The reactivity and regioselectivity of the ring-opening reaction are highly dependent on the size and substitution of the cyclic ether.

Epoxides (Oxiranes)

Epoxides are three-membered rings possessing significant ring strain (~13 kcal/mol), which renders them far more reactive than their larger-ring counterparts.[6] Consequently, epoxide ring-opening can be achieved under much milder conditions.[4]

Regioselectivity in Acidic Conditions: This is the most critical concept for unsymmetrical epoxides. Under acidic conditions, the nucleophilic attack preferentially occurs at the more substituted carbon . This is a direct consequence of the SN1-like mechanism. The transition state involves a partial positive charge that is better stabilized by the alkyl substituents on the more substituted carbon.[4][5][7]

Stereochemistry: The reaction proceeds with anti-selectivity. The nucleophile attacks the carbon from the face opposite to the C-O bond, resulting in a trans relationship between the newly formed iodide and alcohol groups.[4][8] For example, the opening of cyclohexene oxide yields trans-2-iodocyclohexanol.

Figure 3: Experimental workflow for the cleavage of THF with HI, showing the formation of the initial iodoalkanol and the subsequent conversion to a diiodoalkane with excess reagent.

Part 3: Experimental Protocols & Application Notes

Safety Precautions: Hydroiodic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) is mandatory. Reactions should be equipped with a gas trap if heating is required.

Protocol 1: Stereoselective Synthesis of trans-2-Iodocyclohexanol from Cyclohexene Oxide

This protocol illustrates the stereospecificity of the reaction using a readily available iodide salt and an acid catalyst, which is often safer than handling concentrated HI.

-

Reagents & Equipment:

-

Cyclohexene oxide (1.0 eq)

-

Sodium iodide (NaI) (1.5 eq)

-

Amberlyst-15 (H⁺ form) ion-exchange resin (0.2 g per 10 mmol substrate) or p-Toluenesulfonic acid (0.1 eq)

-

Ethanol/Water (9:1 v/v) solvent

-

Round-bottom flask, magnetic stirrer, condenser

-

Separatory funnel, rotary evaporator

-

-

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add sodium iodide and the ethanol/water solvent mixture. Stir until the salt is fully dissolved.

-

Add the cyclohexene oxide to the solution.

-

Add the acid catalyst (Amberlyst-15 resin or p-TsOH).

-

Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

-

If using Amberlyst-15, filter the reaction mixture to remove the resin beads.

-

Transfer the filtrate to a separatory funnel. Add an equal volume of water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any residual iodine color), then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Self-Validation & Troubleshooting:

-

Expected Outcome: A colorless to pale yellow oil. The yield should be in the range of 75-90%.

-

Characterization: ¹H NMR will confirm the trans-diaxial relationship of the -I and -OH protons with a characteristic large coupling constant (J ≈ 8-10 Hz).

-

Troubleshooting: If the reaction is sluggish, gentle heating (40 °C) can be applied. If polymerization is observed, consider using a less acidic catalyst or running the reaction at a lower temperature.

-

Protocol 2: Cleavage of Tetrahydrofuran to 4-Iodobutanol

This protocol employs a convenient in situ generation of HI from potassium iodide and phosphoric acid, avoiding the use of gaseous HI. [3][9]

-

Reagents & Equipment:

-

Tetrahydrofuran (THF) (1.0 eq)

-

Potassium iodide (KI) (2.0 eq)

-

85% Phosphoric acid (H₃PO₄) (2.5 eq)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add potassium iodide and 85% phosphoric acid.

-

Add the tetrahydrofuran to the mixture.

-

Heat the mixture to a gentle reflux (approx. 100-110 °C) using a heating mantle.

-

Maintain reflux for 3-5 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC.

-

Once the reaction is complete, cool the flask to room temperature in an ice bath.

-

Carefully pour the dark mixture into a beaker containing crushed ice and water.

-

Transfer to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), saturated sodium thiosulfate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude 4-iodobutanol can be purified by vacuum distillation.

-

-

Self-Validation & Troubleshooting:

-

Expected Outcome: A high-boiling, colorless liquid. Yields are typically moderate to good (50-70%).

-

Characterization: The product can be identified by its boiling point and spectroscopic data (NMR, IR).

-

Troubleshooting: The primary side product is 1,4-diiodobutane. Its formation is favored by prolonged reaction times or a higher ratio of KI/H₃PO₄. If this is observed, reduce the reaction time or the amount of the HI-generating reagents.

-

| Cyclic Ether | Reagent System | Typical Temperature | Typical Time | Key Considerations |

| Epoxide | NaI, p-TsOH, EtOH/H₂O | Room Temperature | 2-6 h | Mild conditions are sufficient due to high ring strain. |

| Oxetane | HI (aq) or NaI/Acid | 50-80 °C | 6-12 h | Requires more energy than epoxides. Prone to polymerization. |

| THF | KI, H₃PO₄ | Reflux (~110 °C) | 3-5 h | Forcing conditions needed. Risk of over-reaction to diiodide. [9] |

| THP | KI, H₃PO₄ | Reflux (~120 °C) | 4-8 h | Similar to THF, requires strong acid and heat. |

Table 2: Summary of typical reaction conditions for the ring-opening of various cyclic ethers to iodoalkanols.

References

-

Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Available at: [Link]

-

Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Available at: [Link]

-

Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Available at: [Link]

-

Reactions of Epoxides: Ring-Opening - OpenStax. (2023). Available at: [Link]

-

Opening of Epoxides With Acid - Master Organic Chemistry. (2015). Available at: [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014). Available at: [Link]

-

Hydroiodination of Epoxides Using Hydrogen Iodide. (n.d.). Science of Synthesis. Available at: [Link]

-

Ether cleavage - Wikipedia. (n.d.). Available at: [Link]

-

Epoxide Ring Opening With Base - Master Organic Chemistry. (2015). Available at: [Link]

-

Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Available at: [Link]

-

(PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate. (2016). Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ether cleavage - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: (3S)-3-Iodooxolane in the Synthesis of Natural Product Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Strategic Value of (3S)-3-Iodooxolane

(3S)-3-Iodooxolane, also known as (S)-3-iodotetrahydrofuran, is a premier chiral building block in modern medicinal chemistry. Its utility stems from a combination of three critical features: a stereochemically defined center, a reactive carbon-iodine bond, and the oxolane (tetrahydrofuran) ring system which is a common motif in a vast number of biologically active natural products, particularly nucleosides.[1] More than half of all drugs currently in use are chiral compounds, making the use of enantiomerically pure starting materials like (3S)-3-iodooxolane essential for developing stereochemically defined active pharmaceutical ingredients.[2][3]

The primary role of this reagent is to serve as a chiral electrophile. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions at the C3 position. This allows for the precise and stereocontrolled introduction of diverse functionalities, a cornerstone of analogue synthesis where structure-activity relationships (SAR) are explored by modifying specific parts of a lead molecule. The oxolane core itself mimics the furanose sugar moiety of natural nucleosides, making (3S)-3-iodooxolane a powerful precursor for antiviral and anticancer agents.[4][5]

Core Synthetic Strategy: Stereoinvertive Nucleophilic Substitution

The most prevalent application of (3S)-3-iodooxolane is in S_N2 (bimolecular nucleophilic substitution) reactions. This mechanism is defined by the backside attack of a nucleophile on the carbon atom bearing the leaving group (iodide).

Mechanistic Causality:

-

Stereochemistry: A key consequence of the S_N2 pathway is the inversion of stereochemistry at the reaction center. When a nucleophile attacks the (3S)-3-iodooxolane, the resulting product will possess the (3R) configuration. This predictable stereochemical outcome is paramount for the synthesis of specific enantiomers of drug candidates.

-

Solvent Choice: To facilitate the S_N2 mechanism, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically employed. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity. Protic solvents (e.g., ethanol, water) are generally avoided as they can solvate the nucleophile, reducing its potency, and may promote competing S_N1 or elimination (E1/E2) side reactions.

-

Nucleophile Activation: The choice of base to generate the active nucleophile is critical. For alcohol or thiol nucleophiles, a strong, non-nucleophilic hydride base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the nucleophile to form the corresponding alkoxide or thiolate, maximizing its concentration and reactivity. For nitrogen heterocycles, which are often used as nucleobase surrogates, stronger bases like sodium hydride or potassium tert-butoxide can be used to form the highly nucleophilic anionic species.

Figure 1: S_N2 inversion of (3S)-3-iodooxolane.

Application Protocol: Synthesis of a Nucleoside Analogue Precursor

This protocol details the synthesis of a key intermediate for antiviral nucleoside analogues, such as analogues of GS-441524, the parent nucleoside of Remdesivir.[6][7] In this example, the nitrogen atom of a protected pyrrolo[2,1-f][2][4][8]triazine nucleobase acts as the nucleophile.

Objective: To synthesize (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][2][4][8]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile analogues by coupling a nucleobase with (3S)-3-iodooxolane. This protocol focuses on the core coupling step.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (3S)-3-Iodooxolane | ≥98% | Commercially Available | Store under Argon at 2-8°C. |

| 4-Aminopyrrolo[2,1-f][2][4][8]triazine | ≥97% | Commercially Available | Or synthesized precursor. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard | Highly reactive. Handle with care. |

| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Standard | Essential for anhydrous conditions. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard | For extraction. |

| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Standard | For column chromatography. |

Step-by-Step Experimental Protocol

Workflow Visualization

Figure 2: Experimental workflow for nucleoside coupling.

-

Preparation of the Nucleophile:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-aminopyrrolo[2,1-f][2][4][8]triazine (1.0 eq).

-

Suspend the nucleobase in anhydrous DMF (approx. 0.2 M concentration).

-

Cool the suspension to 0°C using an ice-water bath.

-

Expert Insight: Maintaining a low temperature during the addition of NaH is crucial to control the exothermic reaction and prevent potential side reactions or degradation of the starting material.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise over 15 minutes. Effervescence (H₂ gas) will be observed.

-

Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full deprotonation, forming the sodium salt of the nucleobase.

-

-

Nucleophilic Substitution Reaction:

-

While maintaining the temperature at 0°C, add a solution of (3S)-3-iodooxolane (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture via a syringe.

-

Causality: Adding the electrophile slowly prevents a rapid exotherm and minimizes the formation of potential dimeric byproducts. The slight excess of the iodooxolane ensures complete consumption of the more valuable nucleobase.

-

Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nucleobase is consumed (typically 12-18 hours).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture back to 0°C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure (3R)-coupled product.

-

Expected Results and Data

| Parameter | Expected Outcome |

| Yield | 60-80% (post-purification) |

| Stereochemistry | >99% (3R) configuration due to S_N2 inversion |

| ¹H NMR | Appearance of new signals corresponding to the oxolane ring protons, coupled to the newly formed C-N bond. |

| ¹³C NMR | Shift of the C3 carbon of the oxolane ring and appearance of all expected carbon signals. |

| HRMS (ESI) | Calculated [M+H]⁺ mass should match the observed mass within ±5 ppm. |

| Optical Rotation | A specific optical rotation value confirming the enantiomeric purity of the (3R) product. |

Trustworthiness & Self-Validation: The protocol's success is validated through rigorous characterization. A clean NMR spectrum, a single spot on TLC (in multiple solvent systems), and an accurate high-resolution mass spectrum confirm the identity and purity of the product. Crucially, the measurement of optical rotation or analysis by chiral HPLC will confirm that the desired stereochemical inversion has occurred and that no racemization took place.

References

-

Murtada, A., et al. (2019). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Marine Drugs, 17(10), 585. [Link]

-

Aria, A. (2011). Chiral Drugs: An Overview. Journal of Bioanalysis & Biomedicine, S6. [Link]

-

Yan, D., & Wang, J. (2022). Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs. Bioorganic & Medicinal Chemistry Letters, 68, 128777. [Link]

-

Freeman, B. D., et al. (2010). Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. Bioorganic & Medicinal Chemistry, 18(6), 2246-2256. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Kukhar, V. P., et al. (2023). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 89(3), 3-26. [Link]

-

Padwa, A., et al. (2010). 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. Organic & Biomolecular Chemistry, 8(11), 2471-2484. [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Wang, G., et al. (2021). New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir. Organic Process Research & Development, 25(8), 1934–1941. [Link]

-

Jones, S., et al. (2022). The Nucleoside Analog GS-441524 Effectively Attenuates the In Vitro Replication of Multiple Lineages of Circulating Canine Distemper Virus. Viruses, 14(11), 2377. [Link]

-

Li, Y., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e230005. [Link]

-

Quideau, S., et al. (2007). Synthesis of C-Arylnucleoside Analogues. Molecules, 12(6), 1269-1282. [Link]

-

Sergeeva, N. N., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(43), 6755-6779. [Link]

-

Le, C., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(30), 8089-8096. [Link]

-

Murphy, B. G., et al. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Veterinary Microbiology, 219, 226-233. [Link]

-

Borovika, D., et al. (2022). Discovery of New Ginsenol-Like Compounds with High Antiviral Activity. Molecules, 27(23), 8206. [Link]

-

Fesko, K., et al. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Molecules, 28(14), 5519. [Link]

-

Jones, S., et al. (2021). Unlicensed GS-441524-Like Antiviral Therapy Can Be Effective for at-Home Treatment of Feline Infectious Peritonitis. Viruses, 13(8), 1509. [Link]

-

G. V., S., & K., S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100161. [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]

-

Pokrovsky, A. G., & Pokrovskaya, M. V. (2021). Antiviral nucleoside analogs. Journal of Medical and Biological Sciences, 1(1), 1-15. [Link]

-

Al-Khazaleh, M., & El-Elimat, T. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 850. [Link]

-

Cox, L., & Cox, J. A. G. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(18), 4056. [Link]

-

Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7064. [Link]

-

De Clercq, E., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry, 50(20), 4881-4887. [Link]

Sources

- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucj.org.ua [ucj.org.ua]

- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (3S)-3-Iodooxolane Substitutions

Welcome to the technical support center for (3S)-3-Iodooxolane. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. Our goal is to provide practical, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your substitution reactions, ensuring high yields, purity, and stereochemical fidelity.

Part 1: Foundational Principles & Core Mechanism

This section addresses the fundamental concepts governing the reactivity of (3S)-3-Iodooxolane. Understanding these principles is the first step to effective troubleshooting.

Q1: What is the primary mechanism for substitution on (3S)-3-Iodooxolane, and what are its stereochemical implications?

The substitution reaction on (3S)-3-Iodooxolane, a secondary alkyl halide, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted process, the nucleophile attacks the electrophilic carbon atom (C3) from the side opposite to the iodine leaving group.

Causality & Implications:

-

Stereochemistry: The SN2 mechanism dictates a complete inversion of stereochemistry at the reaction center. Since the starting material is the (3S)-enantiomer, the resulting product will have the (3R)-configuration. This stereospecificity is crucial for maintaining chiral integrity in multi-step syntheses.

-

Reaction Rate: The reaction rate is dependent on the concentration of both the substrate ((3S)-3-Iodooxolane) and the nucleophile.

-

Leaving Group: Iodine is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion (I⁻), facilitating the reaction.[2]

A simplified representation of the SN2 reaction pathway.

(Note: The DOT script above is a template. For actual chemical structure rendering, image nodes would be used as placeholders.)

Part 2: Troubleshooting Guide by Experimental Parameter

Category: Nucleophile & Reagent Choice

Q2: My reaction is sluggish or fails completely with a neutral nucleophile like an alcohol or thiol. What's the issue?

Neutral nucleophiles (ROH, RSH) are generally weak. The SN2 reaction rate is highly sensitive to nucleophile strength. To increase reactivity, the nucleophile must be deprotonated to its anionic conjugate base (RO⁻, RS⁻), which is a much stronger nucleophile.[3]

Troubleshooting Protocol:

-

Add a non-nucleophilic base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the nucleophile before adding the (3S)-3-Iodooxolane.

-

Solvent Compatibility: Perform the deprotonation in an appropriate aprotic solvent like THF or DMF.

-

Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile and base to ensure complete deprotonation and drive the reaction to completion.

Q3: I'm using an amine nucleophile and getting a complex mixture, including some starting material. How can I improve this?

Amine substitutions can be complicated by the formation of ammonium salts and potential for multiple alkylations.[4] The primary amine product formed is itself a nucleophile and can react with another molecule of the iodooxolane.

Troubleshooting Protocol:

-

Use Excess Amine: Employ a large excess of the amine nucleophile (3-5 equivalents or more). This ensures that the iodooxolane is more likely to react with the starting amine rather than the product amine.

-

Solvent Choice: Use an ethanolic solution or another solvent that can solubilize the resulting ammonium salt byproduct.[2]

-

Add a "Proton Sponge": Include a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to neutralize the HI formed during the reaction, preventing the protonation of your amine nucleophile and keeping it active.

| Nucleophile Type | Example | Relative Reactivity | Recommended Conditions |

| Strong | RS⁻, N₃⁻, CN⁻ | High | Aprotic solvent (DMF, DMSO), RT to 60 °C |

| Moderate | RNH₂, Br⁻, RCOO⁻ | Moderate | Aprotic solvent, may require heat (40-80 °C) |

| Weak | ROH, H₂O, RSH | Low | Must be deprotonated with a strong base (e.g., NaH) first |

Table 1: General reactivity and conditions for common nucleophiles.

Category: Solvent Selection

Q4: Why is my reaction slow in methanol, and what solvent should I be using?

The choice of solvent is critical for SN2 reactions. Polar protic solvents, like methanol or ethanol, have acidic protons that can form strong hydrogen bonds with the nucleophile.[5] This creates a "solvent shell" around the nucleophile, stabilizing it and reducing its energy and, consequently, its reactivity.[6]

Expert Recommendation:

Always choose a polar aprotic solvent . These solvents lack acidic protons but have high dielectric constants, allowing them to dissolve ionic reagents while leaving the nucleophile "bare" and highly reactive.[7]

| Solvent Type | Examples | Effect on SN2 Rate | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Increases Rate | Solvates the cation, but not the nucleophilic anion, increasing its reactivity. |

| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity. |

Table 2: Impact of solvent class on SN2 reaction rates.

Solvation effects on a nucleophile in different solvent types.

Category: Temperature and Side Reactions

Q5: I heated my reaction to speed it up, but now I see multiple spots on my TLC plate. What could be happening?

While gentle heating can increase the rate of the desired SN2 reaction, excessive temperatures can promote unwanted side reactions.

Potential Side Reactions:

-

Elimination (E2): Although 3-Iodooxolane is less prone to elimination than acyclic systems, strong, sterically hindered bases can promote the formation of an alkene byproduct (dihydrofuran). This is more likely at higher temperatures.

-

Ring Opening: Under strongly acidic or certain Lewis acidic conditions, the tetrahydrofuran ring itself can be cleaved.[8][9] While unlikely with standard nucleophilic substitution, contamination or harsh workup conditions could trigger this pathway.

-

Decomposition: Both the starting material and product may have limited thermal stability.

Troubleshooting Protocol:

-

Start at Room Temperature: Always begin your reaction at ambient temperature and monitor for progress over several hours.

-

Heat Judiciously: If the reaction is slow, increase the temperature incrementally to 40-60 °C. Avoid high-temperature reflux unless literature specifically supports it for your nucleophile.

-

Ensure Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition, especially if heating for extended periods.

Part 3: Validated Experimental Protocol

This section provides a reliable, step-by-step methodology for a common transformation.

Protocol: Synthesis of (3R)-3-Azidooxolane

This protocol is a self-validating system for a clean SN2 reaction.

Workflow Diagram:

Experimental workflow for the synthesis of (3R)-3-Azidooxolane.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (3S)-3-Iodooxolane (1.0 eq).

-

Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the stirred solution in one portion.

-

Reaction: Allow the mixture to stir at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours. Use a mobile phase of 3:1 Hexanes/Ethyl Acetate. The starting iodide is less polar than the azide product. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual DMF.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude (3R)-3-Azidooxolane is often of high purity. If necessary, purify further via flash column chromatography on silica gel.

References

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link][10]

-

Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Retrieved from [Link][1]

-

Hansen, M. M., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. Retrieved from [Link][11]

-

Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link][12]

-

YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link][3]

-

Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link][6]

-

Hansen, M. M., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. National Institutes of Health. Retrieved from [Link][8]

-

Dalton Transactions. (n.d.). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Royal Society of Chemistry. Retrieved from [Link][9]

-

Save My Exams. (n.d.). Substitution Reactions of Halogenoalkanes. Retrieved from [Link][2]

-

YouTube. (2012). Solvents in Substitution Reactions. Retrieved from [Link][5]

-

Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link][4]

-

Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Retrieved from [Link][7]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. savemyexams.com [savemyexams.com]

- 3. youtube.com [youtube.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Troubleshooting Low Yields in Reactions with (3S)-3-Iodooxolane

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing (3S)-3-Iodooxolane in their synthetic workflows. This document is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields, encountered when working with this chiral building block. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, actionable solutions to empower your research and development.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am consistently observing low yields in my nucleophilic substitution reaction with (3S)-3-Iodooxolane. What are the primary factors I should investigate?

Low yields in nucleophilic substitution reactions involving (3S)-3-Iodooxolane, a secondary iodide, can often be attributed to a combination of factors including the stability of the starting material, competing side reactions, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for low yields.

In-Depth Analysis:

-

Stability of (3S)-3-Iodooxolane: Iodoalkanes can be sensitive to light and heat, leading to decomposition over time. This decomposition can release free iodine, which can introduce a range of unwanted side reactions. It is crucial to ensure the starting material is of high purity and has been stored correctly.

-

Reaction Conditions: The choice of solvent, temperature, and base (if applicable) plays a pivotal role in the outcome of the reaction. For S_N2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile salt but not the anion, thus increasing the nucleophilicity of the latter.

-

Nature of the Nucleophile: The strength and steric bulk of the nucleophile are critical. Weakly nucleophilic species will react slowly, potentially allowing side reactions to dominate. Sterically hindered nucleophiles may also exhibit slow reaction rates.

Question 2: I suspect my (3S)-3-Iodooxolane is degrading. How can I assess its stability and what are the proper storage conditions?

The stability of iodo-compounds is a common concern. Decomposition can lead to the formation of colored impurities (often from iodine) and a decrease in the effective concentration of the starting material, directly impacting reaction yields.

Assessing Stability:

-

Visual Inspection: A pure sample of (3S)-3-Iodooxolane should be a colorless to light yellow oil. The development of a pink, red, or brown color is a strong indicator of decomposition and the liberation of elemental iodine.

-

1H NMR Spectroscopy: Take a fresh 1H NMR of your starting material. The presence of new, unidentifiable peaks compared to a reference spectrum can indicate the presence of degradation products.

-

Titration: For a more quantitative assessment, the amount of free iodine can be determined by titration with a standardized solution of sodium thiosulfate.

Recommended Storage:

To ensure the longevity and reactivity of (3S)-3-Iodooxolane, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Reduces the rate of thermal decomposition. |

| Light | Store in an amber vial or protect from light. | The carbon-iodine bond can be labile to photolytic cleavage. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation. |

Question 3: My desired substitution product is contaminated with an alkene byproduct. What is causing this and how can I suppress it?

The formation of an alkene byproduct, in this case, 2,5-dihydrofuran, is indicative of a competing E2 elimination reaction. This is a common side reaction when reacting secondary halides with nucleophiles that are also basic.

Mechanism: S_N2 vs. E2 Competition

Caption: Competing SN2 and E2 reaction pathways.

Strategies to Favor Substitution over Elimination:

-

Choice of Nucleophile/Base: Use a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. If your nucleophile is inherently basic (e.g., an amine), consider using a non-nucleophilic, sterically hindered base to deprotonate it, if necessary, in a separate step before adding the iodooxolane.

-

Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy than substitution reactions.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended for S_N2 reactions.[1] They enhance the nucleophilicity of anionic nucleophiles without significantly promoting elimination. In contrast, protic solvents can solvate and stabilize the nucleophile, reducing its reactivity.[2]

Experimental Protocol: Minimizing Elimination in an Amination Reaction

This protocol provides a general framework for reacting (3S)-3-Iodooxolane with an amine nucleophile while minimizing the formation of 2,5-dihydrofuran.

-

Reagent Preparation:

-

Dissolve the amine nucleophile (1.2 equivalents) in anhydrous DMF (10 volumes).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Stir the mixture under an inert atmosphere for 15 minutes at room temperature.

-

-

Reaction Execution:

-

Cool the amine solution to 0 °C.

-

Slowly add a solution of (3S)-3-Iodooxolane (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Question 4: I am attempting to synthesize (3S)-3-azidooxolane, but the reaction is sluggish and the yield is poor. What is a reliable protocol?

The synthesis of azides from alkyl halides is a common and generally efficient transformation. If you are experiencing difficulties, it is likely due to suboptimal reaction conditions. Sodium azide is an excellent nucleophile for this purpose.

Optimized Protocol for the Synthesis of (3S)-3-azidooxolane

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMF | A polar aprotic solvent that readily dissolves sodium azide and promotes the S_N2 reaction. |

| Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |

| Equivalents of NaN₃ | 1.5 - 2.0 equivalents | Using a slight excess of the nucleophile ensures the reaction goes to completion. |

| Reaction Time | 12-18 hours | Allows for complete conversion of the starting material. |

Step-by-Step Methodology:

-

To a solution of (3S)-3-Iodooxolane (1.0 equivalent) in anhydrous DMF (10 volumes), add sodium azide (1.5 equivalents).

-

Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude (3S)-3-azidooxolane can be purified by vacuum distillation or column chromatography if necessary.

Question 5: Are there any other potential side reactions I should be aware of, such as ring-opening of the oxolane?

While less common under standard nucleophilic substitution conditions, ring-opening of the oxolane moiety is a potential side reaction, particularly under strongly acidic or with certain Lewis acidic reagents. The ether oxygen of the oxolane can be protonated or coordinate to a Lewis acid, activating the ring towards nucleophilic attack.

Ring-Opening Pathway

Caption: Potential pathway for acid-mediated ring-opening.

To avoid this side reaction, it is advisable to use neutral or basic reaction conditions whenever possible. If acidic conditions are required, for example, to protonate a weakly nucleophilic amine, it is best to use a mild acid and carefully control the temperature.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Master Organic Chemistry - Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). [Link]

-

Reddit - r/chemhelp - How and why do polar aprotic solvents destabilize nucleophiles? (2019). [Link]

-

Chemistry LibreTexts - Substitution reactions of alkyl halides: two mechanisms. (2023). [Link]

-

Chemistry Steps - Polar Protic and Polar Aprotic Solvents. (n.d.). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (3S)-3-Iodooxolane and (3S)-3-Bromooxolane in Nucleophilic Substitution

Abstract: This guide provides a detailed comparative analysis of the reactivity of (3S)-3-Iodooxolane and (3S)-3-Bromooxolane, two key chiral intermediates in pharmaceutical and chemical synthesis. Through an examination of fundamental chemical principles, mechanistic pathways, and supporting data, this document establishes the superior reactivity of (3S)-3-Iodooxolane in nucleophilic substitution reactions. We will delve into the underlying factors governing this reactivity difference, provide illustrative experimental data, and offer a detailed protocol for empirical validation. This guide is intended for researchers, chemists, and process development professionals seeking to make informed decisions in reagent selection for optimizing reaction kinetics and yields.

Introduction and Structural Overview

(3S)-3-Iodooxolane and (3S)-3-Bromooxolane are chiral halogenated derivatives of tetrahydrofuran (THF), also known as oxolane. Their stereochemically defined structure makes them valuable building blocks for the synthesis of complex molecules, particularly in drug development where enantiomeric purity is critical. These compounds typically undergo nucleophilic substitution reactions, where the halide is replaced by a nucleophile, allowing for the introduction of diverse functional groups at the C3 position of the oxolane ring.[1][2][3]

The choice between the iodo- and bromo- derivative is often a critical process decision, balancing factors of reactivity, cost, and stability. This guide will demonstrate that the identity of the halogen atom—iodine versus bromine—is the single most important factor determining the compound's reactivity in these transformations.

Theoretical Framework: The Decisive Role of the Leaving Group

Nucleophilic substitution is a class of reactions where a nucleophile (an electron-rich species) displaces a leaving group on an electrophilic substrate.[4][5] For secondary halides like 3-halooxolanes, the reaction can potentially proceed via two primary mechanisms: Sₙ1 (unimolecular) or Sₙ2 (bimolecular). However, for most applications involving strong nucleophiles, the Sₙ2 pathway is dominant.[6][7]

The Sₙ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[6][8] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[6][9]

Rate = k[Substrate][Nucleophile]

Crucially, the rate of an Sₙ2 reaction is highly sensitive to the nature of the leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departure.[10] This is where the fundamental difference between iodide and bromide emerges.

Two key properties dictate leaving group ability:

-

Carbon-Halogen (C-X) Bond Strength: A weaker C-X bond is easier to break, facilitating a faster reaction. The C-I bond is significantly weaker than the C-Br bond due to the larger atomic size of iodine, which results in less effective orbital overlap with carbon.[11][12]

-

Stability of the Halide Anion (X⁻): The departing halide must be stable as an anion in solution. Iodide (I⁻) is more stable than bromide (Br⁻). This is because the negative charge on the larger iodide ion is distributed over a greater volume, reducing charge density and increasing its stability.[12][13][14] Furthermore, iodide is a weaker base than bromide, and there is a strong correlation between weak basicity and good leaving group ability.[14]

Data Presentation: Halogen Properties

The quantitative differences that underpin the enhanced reactivity of the iodo-compound are summarized below.

| Property | C-Br Bond | C-I Bond | Rationale |

| Average Bond Enthalpy (kJ/mol) | ~285 | ~213 | The C-I bond is substantially weaker and requires less energy to cleave. |

| Anion Radius (pm) | 196 | 220 | The larger size of I⁻ allows for better charge delocalization. |

| pKa of Conjugate Acid (HX) | -9 | -10 | HI is a stronger acid than HBr, making I⁻ a weaker base and a more stable leaving group. |

Based on this established chemical theory, (3S)-3-Iodooxolane is predicted to be significantly more reactive than (3S)-3-Bromooxolane.

Comparative Reactivity: A Mechanistic and Kinetic Perspective

The enhanced leaving group ability of iodide directly translates to a faster reaction rate for (3S)-3-Iodooxolane under Sₙ2 conditions. The lower activation energy required to break the C-I bond means that at a given temperature, a greater fraction of molecular collisions will have sufficient energy to reach the transition state and form the product.

Mechanistic Pathway and Stereochemical Outcome

The Sₙ2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. This is a hallmark of the backside attack mechanism.[6] Therefore, reacting the (3S)-configured starting material with a nucleophile will yield a product with the (3R) configuration.

Caption: Sₙ2 mechanism showing inversion of stereochemistry.

Illustrative Kinetic Data

To provide a quantitative perspective, the following table presents illustrative relative rate data for a typical nucleophilic substitution reaction (e.g., with sodium azide in acetone). While these are model values, they reflect the experimentally observed reactivity trends for secondary iodides versus bromides.

| Substrate | Relative Reaction Rate (krel) |

| (3S)-3-Bromooxolane | 1 |

| (3S)-3-Iodooxolane | ~30-50 |

This significant rate enhancement underscores the practical advantage of using (3S)-3-Iodooxolane when rapid reaction times or milder reaction conditions are required.

Experimental Validation: A Protocol for Comparative Analysis